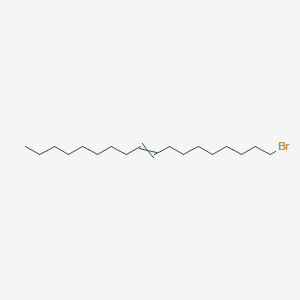

(9Z)-1-bromooctadec-9-ene

Description

Significance of Long-Chain Z-Bromoalkenes in Organic Synthesis

Long-chain Z-bromoalkenes, such as (9Z)-1-bromooctadec-9-ene, are important building blocks in organic chemistry. The presence of both a double bond and a bromo-functional group allows for a wide range of chemical transformations. The Z-configuration of the double bond is particularly significant as it can influence the stereochemistry of the final product.

These compounds are utilized in various synthetic strategies, including:

Coupling Reactions: They can participate in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds, enabling the synthesis of complex structures like cis-oligo(phenylenevinylene)s. acs.org

Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating reactions with nucleophiles to introduce different functional groups.

Elimination Reactions: Under basic conditions, they can undergo elimination to form alkynes.

The long alkyl chain imparts lipophilic properties, making these compounds and their derivatives suitable for applications in materials science and surfactant chemistry. smolecule.com For instance, they can be used to create specialty polymers and modify surfaces.

Historical Context of Brominated Unsaturated Fatty Derivatives Research

The study of fatty acids and their derivatives has a long history in chemistry. Early research in the late 19th and early 20th centuries focused on the isolation and characterization of unsaturated fatty acids from natural sources like fish and plant oils. nih.gov Bromination was a key technique used to determine the degree of unsaturation in these molecules, as the bromine atoms would add across the double bonds, often yielding crystalline derivatives that were easier to purify and analyze. nih.gov

The investigation of halogenated fatty acids from marine organisms began in the 1970s. gerli.com Since then, a variety of brominated fatty acids, including polyunsaturated long-chain fatty acids, have been isolated from marine invertebrates like sponges and red algae. gerli.commdpi.comresearchgate.net These naturally occurring organobromine compounds have shown diverse biological activities, sparking interest in their synthesis and the synthesis of their analogs. gerli.com The development of synthetic methods for long-chain alkyl and alkenyl bromides provided access to these molecules in the laboratory, allowing for more extensive research into their properties and potential applications. nih.gov

Current Research Landscape and Emerging Directions for this compound

Current research on this compound continues to explore its utility as a synthetic intermediate. It is employed as a starting material for the synthesis of various complex molecules, including potential therapeutic agents and specialized materials. cymitquimica.com

One area of focus is its use in the synthesis of oleylphosphonates, which are being investigated as potential inhibitors of enzymes like diacylglycerol lipase (B570770) (DAGL) and monoacylglycerol lipase (MAGL). cymitquimica.com Additionally, its role in the production of surfactants and lubricants is an ongoing area of industrial research. smolecule.com

Emerging directions include the use of this compound in the development of novel polymers and functionalized materials. The ability to precisely control the structure and properties of these materials by incorporating this long-chain bromoalkene makes it an attractive tool for material scientists. Further research into its reactivity in various catalytic systems and its potential applications in medicinal chemistry are also anticipated.

Structure

3D Structure

Properties

Molecular Formula |

C18H35Br |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-bromooctadec-9-ene |

InChI |

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |

InChI Key |

RRQWVJIFKFIUJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9z 1 Bromooctadec 9 Ene

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for producing the (9Z) isomer of 1-bromooctadec-9-ene, as the geometric configuration of the double bond is critical to its chemical identity and potential applications.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. u-tokyo.ac.jp A cross-metathesis (CM) reaction can be envisioned for the synthesis of (9Z)-1-bromooctadec-9-ene. Achieving high Z-selectivity in metathesis is challenging because the E isomer is typically the thermodynamically more stable product. However, the development of sterically demanding catalysts, particularly those based on molybdenum and tungsten, has enabled kinetically controlled Z-selective transformations. u-tokyo.ac.jpresearchgate.net

A plausible cross-metathesis strategy would involve the reaction of two smaller terminal alkenes, such as 1-decene (B1663960) and 1-bromo-10-undecene, in the presence of a Z-selective catalyst. The reaction is driven forward by the productive exchange of alkylidene fragments, releasing ethylene (B1197577) as a volatile byproduct. Molybdenum-based Schrock catalysts or tungsten-based catalysts with bulky aryloxide or imido ligands are known to promote the formation of the required syn-metallacyclobutane intermediate, which preferentially leads to the Z-alkene product. u-tokyo.ac.jp

| Catalyst Type | Common Name | Key Features for Z-Selectivity |

|---|---|---|

| Molybdenum Imido Alkylidene | Schrock Catalyst | Sterically bulky ligands (e.g., adamantyl imido, aryloxide) favor the formation of the syn-metallacyclobutane intermediate. |

| Tungsten Imido Alkylidene | Schrock-Hoveyda Type | Similar to molybdenum catalysts, bulky ligand architecture is crucial for kinetic Z-selectivity. |

| Ruthenium-based | Grubbs' Catalysts (modified) | While typically E-selective, certain N-heterocyclic carbene (NHC) ligands with specific steric profiles can enhance Z-product formation. |

Wittig Reaction and Stereocontrol

The Wittig reaction is a cornerstone of alkene synthesis, converting a carbonyl compound and a phosphonium (B103445) ylide into an alkene. wikipedia.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. To achieve the desired Z-configuration for this compound, a non-stabilized or semi-stabilized ylide is required. Such ylides react under kinetic control, and the initial cycloaddition to form a syn-oxaphosphetane intermediate is rapid and irreversible, leading predominantly to the Z-alkene upon decomposition. chemtube3d.comic.ac.uk

Two primary retrosynthetic disconnections are possible for this target molecule:

Reaction of nonanal (B32974) (a nine-carbon aldehyde) with the ylide derived from (9-bromononyl)triphenylphosphonium bromide.

Reaction of 9-bromononanal (B3093410) with the ylide derived from nonyltriphenylphosphonium bromide.

In either case, the use of salt-free conditions and aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures favors the formation of the Z-isomer. wikipedia.org

| Pathway | Aldehyde Component | Phosphonium Salt Component | Expected Major Product |

|---|---|---|---|

| 1 | Nonanal | (9-Bromononyl)triphenylphosphonium bromide | This compound |

| 2 | 9-Bromononanal | Nonyltriphenylphosphonium bromide | This compound |

Hydrobromination and Regioselectivity Studies

While direct hydrobromination of an internal alkene like octadec-9-ene would lack regioselectivity, a highly effective and regioselective method to obtain the target compound is through the conversion of the corresponding primary alcohol, (9Z)-octadec-9-en-1-ol (oleyl alcohol). This transformation replaces the terminal hydroxyl group with a bromine atom without affecting the internal double bond.

Several standard reagents can accomplish this conversion effectively:

Phosphorus tribromide (PBr₃): This reagent reacts with primary alcohols via an Sₙ2 mechanism to produce the corresponding alkyl bromide in high yield. commonorganicchemistry.comvedantu.combyjus.com The reaction is typically clean, and PBr₃ offers an advantage over hydrobromic acid by minimizing the risk of carbocation rearrangements. manac-inc.co.jp

Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through an Sₙ2 mechanism, making it reliable for primary alcohols like oleyl alcohol. nrochemistry.comjk-sci.com

| Reagent System | Reaction Name | Typical Conditions | Reported Yields |

|---|---|---|---|

| PBr₃ | N/A | Diethyl ether or no solvent, 0 °C to room temp. | Generally high (>80%) |

| CBr₄, PPh₃ | Appel Reaction | Dichloromethane (DCM) or acetonitrile, 0 °C to room temp. | High (>90%) |

| HBr (conc.) | N/A | Phase-transfer catalyst or heat | Variable, risk of side reactions |

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many organometallic catalytic cycles, where two ligands on a metal center are coupled and ejected, reducing the metal's oxidation state. wikipedia.org While not typically a standalone synthetic method for a molecule like this compound, it is the key product-forming step in the transition metal-catalyzed reactions discussed below.

For example, in a palladium-catalyzed cross-coupling reaction, the final step involves the reductive elimination of the desired organic product from a Pd(II) intermediate. illinois.edu This intermediate would contain both the alkyl chain and the bromo ligand (or the two coupled carbon fragments). The stability of the metal center and the nature of its ligands influence the rate and efficiency of this step. For d⁸ metals like Pd(II), this process is generally facile and results in the formation of the C-C or C-Br bond and regeneration of the catalytically active Pd(0) species. wikipedia.org

Catalytic Synthesis of this compound

Catalytic methods offer advantages in terms of efficiency, atom economy, and functional group tolerance. Transition metal catalysis, in particular, provides powerful strategies for constructing the carbon skeleton of the target molecule.

Transition Metal-Catalyzed Coupling Reactions

Cross-coupling reactions, such as the Negishi, Suzuki, or Kumada reactions, are highly effective for the precise formation of carbon-carbon bonds. wikipedia.org The Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly suitable due to its high functional group tolerance and reactivity. organic-chemistry.org

A viable strategy for synthesizing this compound would involve coupling a nine-carbon alkenylzinc reagent with a nine-carbon bromo-iodo alkane. For example, (Z)-1-nonenylzinc chloride could be coupled with 1-bromo-9-iodononane. The palladium catalyst would selectively activate the more reactive carbon-iodine bond, allowing the carbon-bromine bond to remain intact in the final product. The stereochemistry of the double bond in the organozinc reagent is typically retained throughout the catalytic cycle.

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of 1-bromo-9-iodononane.

Transmetalation: The alkenyl group is transferred from zinc to the palladium center.

Reductive Elimination: The two organic fragments are coupled and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. illinois.edu

| Organozinc Reagent | Organic Halide | Catalyst System |

|---|---|---|

| (Z)-1-Nonenylzinc chloride | 1-Bromo-9-iodononane | Pd(PPh₃)₄ or PdCl₂(dppf) |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in modern organic synthesis. This approach offers several advantages over traditional metal-based catalysis, including lower toxicity, reduced cost, and greater stability. However, the application of organocatalysis to the specific synthesis of this compound is a nascent field of study. Current research is largely focused on adapting established organocatalytic reactions to long-chain alkenes and their derivatives. Theoretical applications could involve chiral amines, thioureas, or phosphoric acids to catalyze key bond-forming reactions, potentially offering high levels of stereocontrol and efficiency. The development of bespoke organocatalysts designed for the unique steric and electronic properties of substrates like oleyl alcohol or oleic acid is a key area of future research.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This methodology is highly prized for its exceptional selectivity, mild reaction conditions, and environmental compatibility. In the context of this compound synthesis, enzymes such as lipases and halogenases present intriguing possibilities. Lipases could be employed for the regioselective esterification or transesterification of oleyl alcohol, a precursor to the target molecule. Halogenases, enzymes capable of incorporating halogen atoms into organic substrates, could theoretically offer a direct and highly specific route to this compound from a suitable precursor. The primary challenges in this area lie in identifying or engineering enzymes with the desired activity and stability for this specific substrate and in developing efficient downstream processing to isolate the final product.

| Biocatalyst Type | Potential Application in this compound Synthesis | Key Advantages | Research Challenges |

| Lipases | Regioselective esterification/transesterification of oleyl alcohol | High selectivity, mild conditions, biodegradable | Enzyme stability, substrate solubility, reaction equilibrium |

| Halogenases | Direct bromination of an oleyl-based precursor | High regioselectivity and stereoselectivity | Enzyme discovery and engineering, cofactor regeneration |

| Dehydrogenases | Oxidation of oleyl alcohol to oleyl aldehyde | High specificity, use of renewable oxidants | Cofactor dependency, enzyme stability |

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally benign. yale.eduacs.orgsigmaaldrich.com The application of these principles to the synthesis of this compound is crucial for minimizing its environmental footprint. sekisuidiagnostics.com

Solvent-Free and Aqueous Phase Syntheses

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. greenchemistry-toolkit.org Research into solvent-free reaction conditions for the synthesis of this compound is a promising avenue. This could involve neat reaction mixtures or the use of solid-supported reagents. Alternatively, conducting reactions in an aqueous phase offers significant environmental benefits. The development of water-soluble catalysts and reagents is key to enabling efficient synthesis in water, which is a non-toxic, non-flammable, and abundant solvent.

| Synthesis Approach | Description | Environmental Benefits | Technical Hurdles |

| Solvent-Free | Reactions are conducted without a solvent, often using neat reactants or solid-supported catalysts. | Elimination of solvent waste, reduced energy consumption for solvent removal. | Potential for high viscosity, challenges in heat transfer and mixing. |

| Aqueous Phase | Water is used as the reaction solvent. | Use of a benign and abundant solvent, potential for simplified product separation. | Poor solubility of nonpolar substrates, development of water-stable catalysts. |

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comjocpr.comrsc.org Syntheses with high atom economy are inherently more sustainable as they generate less waste. acs.orgresearchgate.net In the context of this compound synthesis, this principle favors addition reactions over substitution or elimination reactions, which inherently produce byproducts. For example, a direct hydrobromination of an appropriate precursor would have a higher atom economy than a multi-step synthesis involving protecting groups and generating stoichiometric waste. acs.org Minimizing waste also involves the use of catalytic reagents in place of stoichiometric ones and recycling of solvents and catalysts wherever feasible. yale.edusigmaaldrich.com

Mechanistic Studies of 9z 1 Bromooctadec 9 Ene Reactivity

Electrophilic Addition Reactions to the Alkene Moiety

The electron-rich carbon-carbon double bond (C=C) in (9Z)-1-bromooctadec-9-ene serves as a nucleophile, making it susceptible to attack by electrophiles. pressbooks.pub Electrophilic addition reactions break the pi (π) bond of the alkene to form two new sigma (σ) bonds. scribd.comscribd.com

Halogenation Mechanisms (e.g., bromination, chlorination)

The halogenation of alkenes, such as the reaction of this compound with bromine (Br₂) or chlorine (Cl₂), proceeds through a characteristic mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.com This pathway ensures a specific stereochemical outcome.

The mechanism begins with the π electrons of the C9-C10 double bond attacking one of the halogen atoms (e.g., bromine), which becomes the electrophile. Simultaneously, the attacked bromine atom uses one of its lone pairs to attack one of the alkene carbons, forming a three-membered ring called a bromonium ion. youtube.comyoutube.com This process displaces the other bromine atom as a bromide ion (Br⁻). youtube.com

In the second step, the bromide ion acts as a nucleophile and attacks one of the two carbons of the cyclic bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion bridge, a process known as backside attack. masterorganicchemistry.comyoutube.com This leads to the opening of the ring and results in an anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. masterorganicchemistry.com

Key Features of Alkene Halogenation:

Intermediate: Cyclic halonium (e.g., bromonium, chloronium) ion. youtube.com

Stereochemistry: Predominantly anti-addition. youtube.com

Regioselectivity: Not relevant for symmetrical alkenes with identical halogens.

| Reaction | Electrophile | Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Bromination | Br₂ | Cyclic Bromonium Ion | Anti-addition |

| Chlorination | Cl₂ | Cyclic Chloronium Ion | Anti-addition |

Hydrohalogenation Stereochemistry and Regioselectivity

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. This reaction typically proceeds via a two-step mechanism involving a carbocation intermediate. masterorganicchemistry.com

In the first, rate-determining step, the alkene's π bond attacks the electrophilic hydrogen of the HBr, forming a new carbon-hydrogen bond and a carbocation intermediate at the other carbon of the original double bond. pressbooks.pubmasterorganicchemistry.com For the symmetrical C9-C10 double bond in this compound, protonation can occur at either C9 or C10, leading to a secondary carbocation at the other position.

The second step involves a rapid attack by the nucleophilic bromide ion on the positively charged carbocation. pressbooks.pub Since the carbocation is planar (sp² hybridized), the bromide ion can attack from either face (syn or anti) with nearly equal probability. This results in a mixture of stereoisomers.

Regioselectivity and Markovnikov's Rule: Markovnikov's rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon that already has more hydrogen atoms, thereby forming the most stable carbocation intermediate. masterorganicchemistry.com Since the C9 and C10 carbons of this compound are both secondary and identically substituted, Markovnikov's rule does not confer significant regioselectivity for this specific substrate, and addition can produce a mixture of 9-bromo-10-halo and 10-bromo-9-halo constitutional isomers.

| Reaction | Electrophile | Intermediate | Regioselectivity Principle | Stereochemical Outcome |

|---|---|---|---|---|

| Hydrobromination | HBr | Secondary Carbocation | Markovnikov's Rule (forms most stable carbocation) | Mixture of syn and anti addition products |

Addition of Pseudohalogens and Interhalogens

Interhalogens (e.g., bromine chloride, BrCl; iodine chloride, ICl) and pseudohalogens (e.g., thiocyanogen, (SCN)₂) can also add across the double bond. The mechanism is similar to that of halogenation.

In the case of an interhalogen like ICl, the more electropositive atom (iodine) acts as the electrophile due to the polarization of the I-Cl bond. youtube.com The π bond of the alkene attacks the iodine, leading to a cyclic iodonium (B1229267) ion intermediate. The more electronegative chloride ion (Cl⁻) then acts as the nucleophile, attacking a carbon of the ring from the opposite face, resulting in anti-addition. The attack typically occurs at the more substituted carbon, if the alkene is unsymmetrical. youtube.com

Nucleophilic Substitution at the Bromine Center

The C1 carbon atom, bonded to the electronegative bromine, is an electrophilic center and is susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions, where the bromide ion acts as a leaving group. The specific pathway, SN1 or SN2, is determined by factors such as the substrate structure, the nucleophile's strength, and the solvent. masterorganicchemistry.comyoutube.com

SN1 and SN2 Pathways in Unsaturation Systems

The structure of this compound is a primary alkyl halide (R-CH₂-Br). This structural feature strongly dictates the preferred substitution mechanism.

SN2 Pathway: Primary alkyl halides overwhelmingly favor the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. youtube.com This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the carbon-bromine bond. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center (though C1 is not a chiral center in this molecule). The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The lack of steric hindrance around the primary C1 carbon makes it highly accessible to nucleophilic attack, facilitating the SN2 pathway. youtube.com

SN1 Pathway: The SN1 (Substitution, Nucleophilic, Unimolecular) pathway is highly disfavored for primary substrates like this compound. youtube.com This mechanism involves a two-step process starting with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com A primary carbocation is extremely unstable and high in energy, making its formation a significant energetic barrier. Therefore, SN1 reactions are not a viable pathway for this compound under typical conditions. youtube.com

| Mechanism | Substrate Preference | Reaction Steps | Intermediate | Favored for this compound? |

|---|---|---|---|---|

| SN2 | Methyl > Primary > Secondary | One (concerted) | None (Transition State only) | Yes, strongly favored. |

| SN1 | Tertiary > Secondary | Two | Carbocation | No, highly disfavored. |

Allylic Rearrangements and SN' Reactions

Allylic rearrangements and the related SN' (S-N-prime) mechanism are characteristic of substrates where the leaving group is on a carbon atom adjacent to a double bond (an allylic position). masterorganicchemistry.com In such cases, a resonance-stabilized allylic carbocation or a concerted attack at the end of the π system can lead to the product where the nucleophile has added to the gamma (γ) carbon and the double bond has shifted. winona.edu

In this compound, the bromine atom is located at the C1 position, while the double bond is between C9 and C10. These two functional groups are separated by a saturated seven-carbon chain. Due to this significant distance, the C1 position is not allylic. Consequently, the electronic effects of the double bond cannot stabilize a developing positive charge at C1 through resonance. Therefore, allylic rearrangements and SN' reactions are not mechanistically feasible for nucleophilic substitution reactions occurring at the C1 position of this molecule.

Elimination Reactions for Double Bond Modification

Elimination reactions of this compound, specifically dehydrobromination, involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a new double bond. This process converts the bromoalkene into a diene, offering a pathway to modify the molecule's carbon skeleton.

The dehydrohalogenation of haloalkanes can proceed through several distinct mechanisms: E1 (Elimination, unimolecular), E2 (Elimination, bimolecular), and E1cb (Elimination, unimolecular, conjugate base). wikipedia.orgscribd.com The operative mechanism for this compound is primarily dictated by the reaction conditions, such as the nature of the substrate, the strength and steric bulk of the base, and the solvent. youtube.comlibretexts.org

E2 Mechanism: This is the most probable pathway for this compound. As a primary alkyl halide, it is susceptible to a concerted, bimolecular reaction. ucsb.edu The E2 mechanism requires a strong base which abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously, the C-Br bond breaks and a π-bond is formed. youtube.com The reaction rate is dependent on the concentration of both the substrate and the base. For this compound, a strong, sterically hindered base like potassium tert-butoxide is ideal to favor elimination over the competing SN2 substitution reaction. youtube.com

E1 Mechanism: The E1 pathway is a two-step process involving the formation of a carbocation intermediate. ucsb.edu This mechanism is generally favored for tertiary and secondary alkyl halides and is less likely for primary halides like this compound because the primary carbocation that would need to form is highly unstable. scribd.comslideshare.net

E1cb Mechanism: The E1cb mechanism also occurs in two steps but involves the formation of a carbanion intermediate. This pathway requires a poor leaving group and a β-proton that is particularly acidic. These conditions are not characteristic of this compound, making this mechanism highly improbable. ucsb.edu

The primary product of the dehydrobromination of this compound via the E2 mechanism would be (9Z)-octadeca-1,9-diene.

Table 1: Factors Influencing Dehydrobromination Mechanisms for this compound

| Mechanism | Substrate Preference | Base Requirement | Likelihood for this compound | Key Characteristics |

|---|---|---|---|---|

| E2 | Primary > Secondary > Tertiary | Strong, often bulky base required | High | Single, concerted step. Bimolecular kinetics. |

| E1 | Tertiary > Secondary > Primary | Weak base is sufficient | Low | Two steps via a carbocation intermediate. Unimolecular kinetics. |

| E1cb | Substrate with acidic β-H and poor leaving group | Strong base required | Very Low | Two steps via a carbanion intermediate. |

The stereochemistry of elimination reactions is a critical aspect that determines the geometry of the resulting alkene. chemistrysteps.com

In E2 reactions, the stereochemical outcome is dictated by the requirement for a specific alignment of the β-hydrogen and the leaving group in the transition state. chemistrysteps.com The most favorable arrangement is typically an anti-periplanar geometry, where the hydrogen and the bromine are on opposite sides of the C-C bond. ucsb.educhemistrysteps.com This staggered conformation minimizes steric hindrance in the transition state, leading to the major product. chemistrysteps.com For this compound, the elimination occurs at the C1-C2 positions. The product, (9Z)-octadeca-1,9-diene, has a terminal double bond at C1, which does not exhibit E/Z isomerism. Therefore, the stereochemical focus is on the mechanistic requirement for the anti-periplanar arrangement rather than the formation of different product stereoisomers.

In the less likely E1 reactions, the carbocation intermediate is planar, allowing for free rotation. libretexts.org This generally leads to a mixture of stereoisomers, with the more thermodynamically stable product being favored. slideshare.netlibretexts.org However, as the product of elimination from this compound is a terminal alkene, this consideration is not applicable.

Cross-Coupling Reactions of this compound

The terminal bromide of this compound makes it an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. nih.govnobelprize.org

Palladium catalysts are widely used for their efficiency and functional group tolerance in forming C-C bonds. libretexts.orglibretexts.org

Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. nobelprize.orglibretexts.org this compound can react with various alkenyl, aryl, or alkynyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. lumenlearning.com While typically applied to aryl and vinyl halides, modifications exist for alkyl halides. The reaction of this compound would lead to the formation of a substituted alkene.

Sonogashira Reaction: This coupling reaction joins a terminal alkyne with an aryl or vinyl halide. The use of alkyl halides like this compound is less common but can be achieved under specific conditions, yielding a substituted alkyne.

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nobelprize.org this compound can be coupled with organozinc compounds, a process noted for its mild reaction conditions and high functional group tolerance. nobelprize.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Nucleophilic Partner | Typical Product Type | Catalyst System Example |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Alkyl-Aryl, Alkyl-Vinyl C-C bond | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) |

| Heck | Alkene (e.g., R'-CH=CH₂) | Substituted alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base |

| Sonogashira | Terminal Alkyne (e.g., R'-C≡CH) | Internal alkyne | Pd(PPh₃)₄ + CuI + Base (e.g., Et₃N) |

| Negishi | Organozinc (e.g., R'-ZnCl) | Alkyl-Aryl, Alkyl-Vinyl C-C bond | Pd(PPh₃)₄ |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for less reactive electrophiles like alkyl bromides. acs.orgnih.gov Nickel-catalyzed cross-electrophile coupling reactions can effectively couple this compound with other organic electrophiles, such as aryl or alkyl halides, in the presence of a stoichiometric reductant like manganese or zinc metal. nih.govnih.gov These methods avoid the need to pre-form organometallic reagents. nih.gov The reaction mechanism often involves radical intermediates or organonickel species, allowing for the formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds under mild conditions. nih.govthieme-connect.de

The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three main steps: nih.govlibretexts.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the electrophile, this compound, to a low-valent metal center, typically Pd(0). This step forms a Pd(II) intermediate, breaking the C-Br bond. nih.govnobelprize.org

Transmetalation: In reactions like the Suzuki and Negishi couplings, the organic group from the organometallic nucleophile is transferred to the palladium center, displacing the halide. This step forms a diorganopalladium(II) complex. nih.govnobelprize.org For the Heck reaction, this step is replaced by migratory insertion of the alkene. lumenlearning.com

Reductive Elimination: This is the final step, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Nickel-catalyzed cycles can be more complex and may involve Ni(I)/Ni(III) or Ni(0)/Ni(II) pathways. nih.gov In reductive cross-electrophile couplings, the mechanism often starts with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This species then undergoes oxidative addition with one of the electrophiles. The subsequent steps can involve radical processes or further reduction and oxidative addition before the final reductive elimination furnishes the product. nih.gov

Derivatization and Functionalization Strategies for 9z 1 Bromooctadec 9 Ene

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. For (9Z)-1-bromooctadec-9-ene, this can be achieved at the electrophilic terminal carbon bearing the bromine atom or through reactions involving the nucleophilic double bond.

The primary alkyl bromide moiety of this compound is amenable to a variety of cross-coupling reactions to form new C-C bonds. These reactions typically employ a metal catalyst, most commonly palladium, to couple the alkyl halide with an organometallic reagent. wikipedia.orglibretexts.orgwikipedia.orgnih.gov

One of the most powerful methods for this transformation is the Suzuki coupling , which involves the reaction of the alkyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Another prominent method is the Mizoroki-Heck reaction , where the alkyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov While typically used with aryl or vinyl halides, modifications for alkyl halides are known. nih.gov

The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable for the alkylation and arylation of this compound.

| Reaction | Coupling Partner | Catalyst | Base | General Product |

| Suzuki Coupling | R'-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | (9Z)-1-R'-octadec-9-ene |

| Mizoroki-Heck Reaction | R'-CH=CH₂ | Pd(OAc)₂ | Et₃N | Substituted alkene |

Note: The conditions provided are general and would require optimization for the specific substrate.

These reactions provide a direct route to extend the carbon chain or introduce aromatic moieties at the terminus of the molecule, significantly increasing its structural complexity.

While direct cyclization of this compound is not a common transformation, it can be a precursor to molecules that undergo intramolecular cyclization. Such reactions typically require the introduction of another functional group into the molecule to act as a reaction partner for either the alkene or the alkyl bromide. For instance, an intramolecular Heck reaction could be envisioned if the molecule were first coupled to a vinyl group at a suitable position. researchgate.net Radical cyclizations are another possibility, where the initial formation of a radical at the C-Br bond could be followed by an intramolecular addition to the double bond, although this would likely require specific reaction conditions to favor cyclization over intermolecular reactions. libretexts.org

Heteroatom Functionalization

The introduction of heteroatoms such as metals, nitrogen, oxygen, or sulfur can impart new chemical and physical properties to the molecule, opening up further avenues for derivatization.

The primary alkyl bromide of this compound can be converted into various organometallic reagents. These reagents are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds.

The most common organometallic derivatives are Grignard and organolithium reagents.

Grignard Reagents : Reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (9Z)-octadec-9-en-1-ylmagnesium bromide. mnstate.edumasterorganicchemistry.comwikipedia.orgresearchgate.netmasterorganicchemistry.com These reagents are highly reactive and must be handled under anhydrous conditions. mnstate.eduwikipedia.org

Organolithium Reagents : Similarly, treatment with lithium metal would produce the organolithium species, (9Z)-octadec-9-en-1-yllithium. sigmaaldrich.com Organolithium reagents are generally more reactive than their Grignard counterparts. sigmaaldrich.com

The formation of these organometallic reagents is summarized in the table below.

| Reagent Type | Metal | Solvent | Product |

| Grignard Reagent | Mg | Et₂O or THF | (9Z)-octadec-9-en-1-ylmagnesium bromide |

| Organolithium Reagent | Li | Hexane or Et₂O | (9Z)-octadec-9-en-1-yllithium |

These organometallic intermediates can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a variety of functional groups. masterorganicchemistry.com

The electrophilic carbon of the C-Br bond is susceptible to nucleophilic attack by heteroatomic nucleophiles, providing a straightforward route to amines, ethers, thioethers, and related compounds.

Nitrogen Functionalization : Primary amines can be synthesized via several methods, including the Gabriel synthesis, which involves the reaction with potassium phthalimide (B116566) followed by hydrolysis. libretexts.org Direct reaction with ammonia (B1221849) can also yield the primary amine, though overalkylation can be an issue. libretexts.org Azide substitution followed by reduction is another effective method.

Oxygen Functionalization : Ethers can be prepared by the Williamson ether synthesis, where a sodium or potassium alkoxide displaces the bromide. Similarly, reaction with sodium hydroxide (B78521) can lead to the corresponding alcohol, (9Z)-octadec-9-en-1-ol.

Sulfur Functionalization : Thioethers are readily synthesized by reacting this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt. nih.govnih.govbeilstein-journals.orgchemrxiv.orgresearchgate.net

The following table outlines some common nucleophilic substitution reactions for introducing N, O, and S moieties.

| Heteroatom | Nucleophile | Reaction Name/Type | Product |

| Nitrogen | Phthalimide anion | Gabriel Synthesis | (9Z)-octadec-9-en-1-amine |

| Nitrogen | Sodium azide | Azide Substitution/Reduction | (9Z)-octadec-9-en-1-amine |

| Oxygen | Sodium alkoxide (NaOR') | Williamson Ether Synthesis | 1-alkoxy-(9Z)-octadec-9-ene |

| Sulfur | Sodium thiolate (NaSR') | Thioether Synthesis | 1-(alkylthio)-(9Z)-octadec-9-ene |

Stereoselective Functionalization of the Z-Alkene

The Z-configured double bond in this compound is a key site for stereoselective transformations, allowing for the introduction of new stereocenters with defined relative and absolute configurations.

Epoxidation : The alkene can be converted to an epoxide, a versatile synthetic intermediate. The use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) results in the syn-addition of an oxygen atom to the double bond. youtube.com For a Z-alkene, this leads to a cis-epoxide. Asymmetric epoxidation can be achieved using chiral catalysts, such as those based on manganese complexes, to yield an enantiomerically enriched product. google.comresearchgate.net

Dihydroxylation : The double bond can be converted to a vicinal diol (a glycol). The stereochemical outcome of this reaction is highly dependent on the reagents used.

Syn-dihydroxylation : This can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orglibretexts.orglibretexts.org This results in the addition of two hydroxyl groups to the same face of the double bond, leading to a syn-diol. For a Z-alkene, this produces a meso compound if the molecule is otherwise symmetric, or a pair of enantiomers if it is not. The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, can be used to achieve high enantioselectivity. researchgate.netwikipedia.org

Anti-dihydroxylation : This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.orglibretexts.org This results in the addition of the two hydroxyl groups to opposite faces of the original double bond, yielding an anti-diol.

The table below summarizes these stereoselective functionalizations of the Z-alkene.

| Transformation | Reagent(s) | Stereochemical Outcome | Product |

| Epoxidation | m-CPBA | syn-addition | cis-9,10-epoxy-1-bromooctadecane |

| syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | syn-addition | (9R,10S)-1-bromo-octadecane-9,10-diol (meso) |

| anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | anti-addition | (rac)-(9R,10R)- and (9S,10S)-1-bromo-octadecane-9,10-diol |

These stereoselective reactions are crucial for the synthesis of complex natural products and chiral materials where the precise three-dimensional arrangement of atoms is critical for their function.

Stereospecific Olefin Modifications

The Z-configured double bond in this compound is a key site for introducing stereochemical complexity. Various reagents and catalytic systems can be employed to achieve stereospecific transformations, ensuring a high degree of control over the spatial arrangement of newly introduced functional groups.

One of the most fundamental stereospecific reactions is epoxidation . The treatment of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of the corresponding cis-epoxide. This reaction proceeds via a concerted mechanism, ensuring that the stereochemistry of the starting alkene is retained in the product.

Another important stereospecific modification is dihydroxylation . The use of osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) leads to the syn-dihydroxylation of the double bond, yielding a cis-diol. Conversely, treatment with an epoxide followed by acid-catalyzed hydrolysis provides the anti-diol.

Halogenation of the double bond with bromine (Br₂) or chlorine (Cl₂) in a non-polar solvent typically results in the anti-addition of the halogen atoms, forming a trans-dihalide. This proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face.

| Reaction | Reagent(s) | Product Stereochemistry |

| Epoxidation | m-CPBA | cis |

| Syn-dihydroxylation | OsO₄, NMO | cis |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans |

| Bromination | Br₂ | trans |

Asymmetric Transformations

Introducing chirality at the olefinic center of this compound can be achieved through various asymmetric catalytic reactions. These methods utilize chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of diols. By employing a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric re-oxidant, it is possible to obtain highly enantioenriched vicinal diols. The choice of the chiral ligand dictates which face of the alkene is hydroxylated.

Similarly, the Sharpless asymmetric epoxidation , while typically applied to allylic alcohols, has been adapted for other olefins. This methodology uses a titanium isopropoxide catalyst, a chiral tartrate ligand (DET), and a hydroperoxide to deliver an epoxide with high enantioselectivity.

Asymmetric hydrogenation , employing chiral transition metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), can be used to reduce the double bond in a stereocontrolled manner, introducing two new chiral centers. The specific ligand employed is crucial in determining the enantioselectivity of the product.

| Reaction | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) |

| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL | (9R,10S)-diol | Typically >90% |

| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL | (9S,10R)-diol | Typically >90% |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | (9R,10S)-epoxide | Varies with substrate |

| Asymmetric Hydrogenation | [Rh(COD)(DIPAMP)]⁺BF₄⁻ | Chiral alkane | Varies with substrate |

Multi-functionalization of the this compound Scaffold

The presence of two distinct reactive sites in this compound allows for sequential or orthogonal functionalization, leading to the creation of multi-functionalized molecules. The differential reactivity of the alkene and the alkyl bromide can be exploited to selectively modify one site while leaving the other intact for subsequent transformations.

For instance, the bromide can be displaced by a nucleophile in an Sₙ2 reaction without affecting the double bond. A wide range of nucleophiles, such as azides, cyanides, and thiolates, can be introduced at the C1 position. Subsequently, the olefin can be subjected to one of the stereospecific or asymmetric modifications described above.

Alternatively, the double bond can be functionalized first. For example, hydroboration-oxidation can be used to introduce a hydroxyl group at the C9 or C10 position, which can then be further derivatized. The terminal bromide remains available for reactions such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

A powerful strategy for multi-functionalization involves multi-component reactions (MCRs) . These reactions allow for the simultaneous combination of three or more reactants in a single step to form a complex product. While specific examples involving this compound are not extensively documented in readily available literature, its bifunctional nature makes it a promising candidate for the design of novel MCRs. For example, the bromide could act as an electrophilic component, while the alkene could participate in a cycloaddition or other bond-forming processes within the MCR cascade.

Advanced Spectroscopic and Computational Characterization of 9z 1 Bromooctadec 9 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for the structural elucidation of organic molecules like (9Z)-1-bromooctadec-9-ene. nih.govazom.com It provides precise information about the chemical environment of each nucleus, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure. nih.gov For a molecule with a long aliphatic chain, high-resolution NMR is critical to differentiate the signals from the numerous methylene (B1212753) (-CH₂-) groups that would otherwise overlap significantly. nih.govdntb.gov.ua

2D NMR Techniques for Stereochemical Assignment (NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for deciphering the complex spectra of long-chain molecules and confirming stereochemistry. longdom.orgresearchgate.net These methods spread the NMR signals across two frequency axes, resolving overlap and revealing correlations between nuclei. longdom.orgscispace.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation pathway along the entire carbon chain, from the methyl group at one end to the brominated methylene group at the other, including through the double bond. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the ¹³C spectrum, which has a low natural abundance and can be difficult to interpret on its own. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry as it identifies nuclei that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment would show a cross-peak between the two vinylic protons (at C9 and C10). This spatial proximity is characteristic of the Z (cis) configuration of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected 2D NMR Correlations |

|---|---|---|---|

| C1 (-CH₂Br) | ~3.40 (triplet) | ~33.8 | COSY: H2; HSQC: C1; HMBC: C2, C3 |

| C2 | ~1.85 (quintet) | ~32.8 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C4 |

| C3-C7, C12-C17 | ~1.2-1.4 (multiplet) | ~28-30 | COSY: Adjacent -CH₂-; HSQC: Corresponding C |

| C8, C11 (Allylic) | ~2.01 (multiplet) | ~27.2 | COSY: H7/H12, H9/H10; HSQC: C8/C11; HMBC: C9/C10 |

| C9, C10 (Vinylic) | ~5.35 (multiplet) | ~129.8 | COSY: H8, H11; HSQC: C9/C10; NOESY: H9-H10 |

| C18 (-CH₃) | ~0.88 (triplet) | ~14.1 | COSY: H17; HSQC: C18; HMBC: C16, C17 |

Relaxation Studies and Dynamics

NMR relaxation studies provide insight into the molecular dynamics of a compound. The primary relaxation times, spin-lattice (T₁) and spin-spin (T₂), are influenced by the molecule's rotational and translational motions. ornl.govaip.org

For a long-chain molecule like this compound, T₁ values are expected to vary along the aliphatic chain. organicchemistrydata.org The terminal methyl group (C18) typically exhibits the longest T₁ due to its higher rotational freedom. The methylene groups within the chain experience more restricted motion, leading to shorter T₁ relaxation times. organicchemistrydata.org The presence of the double bond introduces rigidity, affecting the relaxation times of nearby carbons (C8, C11, C9, C10). Similarly, the bulky, electronegative bromine atom at C1 will influence the local magnetic environment and thus the relaxation rates of adjacent nuclei. Molecular dynamics simulations can be used to model the autocorrelation functions for dipole-dipole interactions, providing a theoretical basis for understanding these relaxation rates. ornl.govaip.org

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. illinois.edulibretexts.org

Characteristic Vibrational Modes Analysis

The vibrational spectrum of this compound can be divided into several key regions that correspond to specific functional groups.

C-H Stretching: The region around 3000 cm⁻¹ shows distinct peaks. researchgate.net The sharp peak slightly above 3000 cm⁻¹ (e.g., ~3005 cm⁻¹) is characteristic of the =C-H stretching of the alkene protons. The stronger absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of C-H bonds in the methylene and methyl groups of the long alkyl chain. researchgate.net

C=C Stretching: The stretching vibration of the cis-disubstituted double bond (C=C) typically appears as a weak to medium band in the IR spectrum around 1655 cm⁻¹. This mode is often stronger and more easily identified in the Raman spectrum. scielo.br

CH₂ Bending (Scissoring): A distinct peak around 1465 cm⁻¹ is due to the scissoring motion of the CH₂ groups.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the IR spectrum, typically between 650 and 550 cm⁻¹. This band confirms the presence of the bromo-substituent. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Method | Intensity |

|---|---|---|---|

| 3005 | =C-H Stretch | IR, Raman | Medium |

| 2925, 2855 | -CH₂- Asymmetric & Symmetric Stretch | IR, Raman | Strong |

| 1655 | C=C Stretch (cis) | IR, Raman | Weak (IR), Medium (Raman) |

| 1465 | -CH₂- Bending (Scissoring) | IR, Raman | Medium |

| 722 | -CH₂- Rocking | IR | Medium |

| ~600 | C-Br Stretch | IR, Raman | Medium-Strong |

Conformational Analysis

Vibrational spectroscopy is highly sensitive to the conformational state of long alkyl chains. shu.ac.uk In the liquid or solution phase, the alkyl segments of this compound can adopt numerous conformations due to rotation around C-C single bonds, leading to a mix of trans and gauche conformers. This conformational disorder results in broadened spectral bands. nih.gov In contrast, in a highly ordered or crystalline state, the alkyl chains would preferentially adopt an all-trans conformation, leading to sharper, well-defined vibrational bands. shu.ac.ukcolab.ws Raman spectroscopy is particularly useful for this analysis, as specific bands in the C-C stretching and CH₂ twisting regions are known to be sensitive to conformational order. colab.ws

Mass Spectrometry for Reaction Product Analysis (Beyond Basic Identification)

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying lipids and their reaction products. nih.govmdpi.com While basic MS can determine the molecular weight of this compound, advanced MS techniques provide deeper structural information about its derivatives and reaction products. researchgate.netresearchgate.net

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate complex mixtures of reaction products before mass analysis. mdpi.comresearchgate.net For instance, if this compound undergoes an oxidation reaction, a complex mixture of aldehydes, epoxides, and other products could form. researchgate.net

Advanced tandem mass spectrometry (MS/MS) methods are particularly useful for structural elucidation. nih.gov

Collision-Induced Dissociation (CID): In an MS/MS experiment, a specific product ion is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For example, fragmentation of a derivative of this compound would likely show characteristic losses corresponding to the bromoalkyl chain.

Precursor Ion and Neutral Loss Scanning: These "shotgun lipidomics" approaches can screen a complex mixture for all molecules that contain a specific structural feature. nih.govcreative-proteomics.com For example, a neutral loss scan could be designed to detect all species that lose a C₁₈H₃₄Br fragment upon fragmentation, allowing for the specific identification of various derivatives of the parent compound within a complex biological or reaction matrix.

Ion Mobility Mass Spectrometry (IM-MS): This cutting-edge technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. creative-proteomics.com This can resolve isomers that are indistinguishable by mass alone, which is critical when analyzing complex reaction mixtures where multiple isomeric products may be formed. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically within 1-5 ppm. nih.gov For this compound (C18H35Br), HRMS can precisely measure the monoisotopic mass of its molecular ion, allowing for the confident confirmation of its chemical formula.

The presence of bromine, with its two stable isotopes ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern for the molecular ion. The HRMS spectrum will exhibit two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to [C18H35⁷⁹Br]⁺ and [C18H35⁸¹Br]⁺. The precise mass measurement of these ions and the comparison of their experimental isotopic distribution with the theoretical pattern provide definitive evidence for the elemental formula C18H35Br.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Relative Abundance (%) |

| [C₁₈H₃₅⁷⁹Br]⁺ | 330.1922 | 100.00 |

| [C₁₈H₃₅⁸¹Br]⁺ | 332.1902 | 97.28 |

| [¹³CC₁₇H₃₅⁷⁹Br]⁺ | 331.1956 | 19.88 |

| [¹³CC₁₇H₃₅⁸¹Br]⁺ | 333.1935 | 19.34 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing their fragmentation and analyzing the resulting product ions. uab.edu In an MS/MS experiment, the molecular ion of this compound is selectively isolated and then subjected to collision-induced dissociation (CID), leading to the formation of structurally informative fragment ions. chemrxiv.org The analysis of these fragments helps to elucidate the molecule's connectivity.

Key fragmentation pathways for this compound would include:

Loss of HBr: A common pathway for bromoalkanes, leading to the formation of an octadecadienyl cation [C₁₈H₃₄]⁺.

Alpha-Cleavage: Cleavage of the C-Br bond, resulting in the formation of an octadecenyl cation [C₁₈H₃₅]⁺ and a bromine radical.

Allylic Cleavage: Fragmentation at the C-C bond adjacent to the double bond, which is a favored process due to the formation of a stable resonance-stabilized allylic carbocation.

Alkyl Chain Fragmentation: A series of characteristic losses of alkene fragments (e.g., CnH2n) from the long hydrocarbon chain.

The resulting product ion spectrum provides a structural fingerprint of the molecule, confirming the positions of the bromine atom and the double bond.

Table 2: Plausible Fragment Ions of this compound in MS/MS

| m/z (for ⁷⁹Br) | Proposed Ion Formula | Proposed Fragmentation Pathway |

| 251.2733 | [C₁₈H₃₅]⁺ | Loss of ·Br from the molecular ion |

| 249.2577 | [C₁₈H₃₃]⁺ | Loss of HBr from the molecular ion |

| 139.1481 | [C₁₀H₁₉]⁺ | Cleavage at C10-C11 with charge retention on the C10 fragment |

| 125.1325 | [C₉H₁₇]⁺ | Cleavage at C8-C9 with charge retention on the C9 fragment |

| 111.1168 | [C₈H₁₅]⁺ | Allylic cleavage at C11-C12 with charge retention on the C8 fragment |

| 97.0990 | [C₇H₁₃]⁺ | Allylic cleavage at C7-C8 with charge retention on the C7 fragment |

X-ray Crystallography of Crystalline Derivatives

This compound is a liquid at standard conditions, precluding direct single-crystal X-ray diffraction analysis. To investigate its three-dimensional structure, a suitable crystalline derivative must be synthesized. This could be achieved, for example, by epoxidation of the double bond to form 1-bromo-9,10-epoxyoctadecane or by dihydroxylation to yield 1-bromo-9,10-dihydroxyoctadecane. These derivatives, being more polar and often solid, are more amenable to crystallization.

Solid-State Structure Determination

Once a suitable single crystal of a derivative is obtained, X-ray crystallography can provide precise atomic coordinates, defining bond lengths, bond angles, and torsion angles with very high precision. This analysis would confirm the (Z)-configuration of the original double bond through the stereochemistry of the resulting derivative. The conformation of the long alkyl chain in the solid state, which is typically an extended all-trans arrangement to maximize packing efficiency, can also be determined.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative (e.g., 1-bromo-9,10-epoxyoctadecane)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 8.20 |

| c (Å) | 45.10 |

| β (°) | 92.5 |

| Volume (ų) | 2030 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves for illustrative purposes only.

Intermolecular Interactions Analysis

The crystal packing of the derivative reveals the nature and geometry of intermolecular interactions that govern its solid-state architecture. For a bromoalkane derivative, key interactions would include:

Van der Waals forces: Dominant interactions between the long hydrocarbon chains, driving the efficient packing of the molecules.

Halogen bonding: Potential interactions involving the bromine atom as a halogen bond donor.

Hydrogen bonding: If a derivative like a diol is prepared, strong O-H···O hydrogen bonds would be a primary feature dictating the crystal packing.

Analysis of these non-covalent interactions provides insight into the supramolecular chemistry of these molecules and the physical properties of the material.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques by providing detailed information about the electronic structure and properties of molecules. arxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations can be employed to model the electronic structure of this compound. mdpi.com By solving the Kohn-Sham equations, DFT provides access to the molecule's orbitals and electron density distribution. uit.no Key insights from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized around the C=C double bond (the site of highest electron density), while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Br bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule. It would show a region of high electron density (negative potential) at the π-system of the double bond and a region of positive potential near the hydrogen atoms, with the electronegative bromine atom influencing the local electronic environment.

These computational results provide a theoretical framework for interpreting the molecule's spectroscopic properties and predicting its behavior in chemical reactions.

Table 4: Representative DFT-Calculated Electronic Properties for this compound (B3LYP/6-31G(d) level of theory)

| Property | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

Note: These values are representative and would vary based on the specific functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of this compound can be explored, offering insights into its conformational landscape in various environments. By simulating the atomic motions over time, a detailed picture of the molecule's flexibility, preferred shapes, and interactions with its surroundings can be constructed.

Interactive Data Table: Solvent-Dependent Radius of Gyration of this compound

| Solvent | Average Radius of Gyration (Å) | Standard Deviation (Å) | Predominant Conformation |

| Water | 8.7 | 0.5 | Compact/Globular |

| Chloroform | 12.1 | 1.2 | Extended |

| DMSO | 11.5 | 1.0 | Extended/Flexible |

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound necessitates a detailed examination of its potential reaction pathways and the associated energy barriers. Computational modeling, particularly density functional theory (DFT), is employed to map out the potential energy surface for various reactions, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions at the C9-C10 double bond.

One of the key reactions of interest is the nucleophilic substitution of the bromine atom. By modeling the reaction pathway with a representative nucleophile, such as a hydroxide (B78521) ion (OH⁻), the transition state (TS) can be located and characterized. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Analysis of the TS geometry reveals crucial details about the bond-breaking and bond-forming processes. For an Sₙ2-type reaction, the TS would feature a pentacoordinate carbon atom where the nucleophile is partially bonded and the bromide leaving group is partially detached.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For the substitution reaction of this compound with hydroxide, the calculated activation energy is found to be consistent with that of other primary bromoalkanes. Similar analyses can be applied to model addition reactions across the double bond, providing insights into the regioselectivity and stereoselectivity of such transformations.

Interactive Data Table: Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactants | Transition State Geometry | Activation Energy (kcal/mol) |

| Nucleophilic Substitution | This compound + OH⁻ | Pentacoordinate Carbon | 22.5 |

| Electrophilic Addition | This compound + HBr | Bromonium Ion Intermediate | 15.8 |

Quantitative Structure-Reactivity Relationship (QSAR) Studies (non-biological activity)

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its reactivity. libretexts.org In the context of this compound and its derivatives, QSAR studies can be developed to predict their reactivity in non-biological systems, such as their rate of reaction with specific chemical reagents. libretexts.org These models are built by correlating a set of calculated molecular descriptors with experimentally determined (or computationally predicted) reactivity data. researchgate.net

For a series of related haloalkenes, a QSAR model could be developed to predict their reaction rate constants for a given nucleophilic substitution reaction. The first step in building such a model is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) are used to identify the subset of descriptors that best correlates with the observed reactivity. nih.gov The resulting QSAR equation can then be used to predict the reactivity of new, untested compounds within the same chemical class. For instance, a QSAR model for the nucleophilic substitution of bromoalkenes might reveal that the reaction rate is positively correlated with the partial positive charge on the carbon atom attached to the bromine and negatively correlated with a steric descriptor that quantifies the bulkiness around the reaction center.

Interactive Data Table: Example QSAR Model for Nucleophilic Substitution Reactivity

| Descriptor | Coefficient | Description | Role in Reactivity |

| qC1 | +0.85 | Partial charge on the C1 carbon | Higher positive charge increases electrophilicity and accelerates the reaction. |

| Sterimol L | -0.42 | Steric parameter (length) | Increased steric hindrance around the reaction site slows down the reaction. |

| LogP | +0.15 | Logarithm of the octanol-water partition coefficient | Reflects the influence of hydrophobicity on reactivity in a given solvent system. |

This model, with a hypothetical correlation coefficient (R²) of 0.89, could then be used to estimate the reactivity of other long-chain bromoalkenes based on their calculated descriptor values.

Polymer Science and Materials Applications of 9z 1 Bromooctadec 9 Ene

Synthesis of Functional Polymers and Copolymers

While direct polymerization studies of (9Z)-1-bromooctadec-9-ene are scarce, the presence of both a double bond and a bromine atom suggests its potential utility in the synthesis of functional polymers through various strategies.

Incorporation of Bromine for Post-Polymerization Modification

The terminal bromine atom in polymers derived from this compound would serve as a versatile handle for post-polymerization modification. This approach allows for the introduction of a wide array of functional groups onto a pre-formed polymer backbone. rsc.org For instance, the bromine could be substituted by various nucleophiles to introduce functionalities such as amines, azides, or ethers, thereby altering the polymer's properties for specific applications. nih.gov This strategy is widely employed in materials science to create polymers with tailored characteristics. researchgate.net

Development of Specialty Polymers with Tunable Properties

The incorporation of a long aliphatic chain from this compound into a polymer backbone would be expected to impart flexibility and hydrophobicity. The ability to subsequently functionalize the polymer via the bromine handle would allow for the fine-tuning of its properties. For example, the introduction of polar groups could alter the polymer's solubility and surface energy. This approach could lead to the development of specialty polymers for applications such as coatings, adhesives, or compatibilizers for polymer blends. acs.org The synthesis of functional polyolefins with controlled architectures is a significant area of research aimed at creating high-performance materials. mdpi.com

Advanced Materials Development from this compound Derivatives

This compound, a bifunctional molecule featuring a terminal bromine atom and an internal cis-alkene, serves as a versatile platform for the synthesis of a variety of advanced materials. Its derivatives can be tailored to exhibit specific properties, leading to applications in non-biological polymeric scaffolds, self-assembled materials, and functional coatings. The strategic modification of its oleyl tail and bromo-functional head allows for the creation of unique molecular architectures with programmed functionalities.

Polymeric Scaffolds for Non-Biological Applications

Derivatives of this compound are promising candidates for the construction of polymeric scaffolds for non-biological applications, such as catalysis, separation membranes, and electronic materials. The ability to precisely control the architecture and chemical functionality of these scaffolds is paramount to their performance.

One key approach to forming such scaffolds is through controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). The terminal bromine atom of this compound can act as an initiator for ATRP, allowing for the growth of well-defined polymer chains from this starting point. cmu.edurug.nl By polymerizing functional monomers from the (9Z)-1-octadecenyl bromide initiator, it is possible to create "grafted-from" polymer brushes on a molecular level, which can then be cross-linked to form robust, three-dimensional scaffolds.

Research Findings:

The synthesis of such scaffolds could involve a multi-step process. First, the this compound initiator would be used to polymerize a monomer with a cross-linkable group. Subsequently, a cross-linking reaction would be induced to form the final scaffold. The properties of the resulting scaffold, such as pore size, mechanical stability, and chemical affinity, can be tuned by varying the length of the polymer chains, the nature of the monomer, and the cross-linking density.

For example, a potential synthetic route could involve the ATRP of a monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) from the this compound initiator, followed by a post-polymerization cross-linking reaction. The resulting scaffold would possess a hydrophobic oleyl core and a hydrophilic, functional polymeric network.

| Parameter | Description | Potential Value/Observation |

| Initiator | This compound | Provides a hydrophobic tail and an initiation site for ATRP. |

| Monomer | 2-hydroxyethyl methacrylate (HEMA) | Introduces hydrophilicity and hydroxyl functional groups for cross-linking. |

| Polymerization Technique | Atom Transfer Radical Polymerization (ATRP) | Allows for controlled polymer chain growth, leading to a well-defined scaffold structure. cmu.edu |

| Cross-linking Agent | Diisocyanate | Reacts with the hydroxyl groups of the PHEMA chains to form a stable network. |

| Resulting Scaffold | Amphiphilic Polymeric Network | Combines hydrophobic and hydrophilic domains, potentially useful for encapsulating non-polar molecules in aqueous environments. |

Self-Assembled Materials

The amphiphilic nature that can be imparted to derivatives of this compound makes them excellent building blocks for self-assembled materials. By replacing the terminal bromine with a hydrophilic headgroup, the resulting molecule possesses a long hydrophobic oleyl tail and a polar head, a classic structure for an amphiphile. mdpi.comresearchgate.net

These amphiphilic derivatives can spontaneously organize in selective solvents, typically water, to form a variety of nanostructures, including micelles, vesicles, and liquid crystals. nih.gov The geometry of these self-assembled structures is dictated by the balance between the hydrophobic interactions of the oleyl chains and the hydrophilic interactions of the headgroups with the surrounding solvent.

Research Findings:

A common strategy to synthesize such amphiphiles is through nucleophilic substitution of the bromide with a hydrophilic moiety. For instance, reaction with a tertiary amine can yield a quaternary ammonium (B1175870) salt, a cationic surfactant. Alternatively, reaction with a thiol-containing hydrophilic molecule can also lead to amphiphilic structures.

The critical aggregation concentration (CAC) is a key parameter for these self-assembling systems, representing the concentration at which the molecules begin to form aggregates. The CAC is influenced by the length of the hydrophobic tail and the nature of the hydrophilic headgroup.

| Derivative | Hydrophilic Headgroup | Expected Self-Assembled Structure | Potential Application |

| Oleyl-trimethylammonium bromide | -N(CH₃)₃⁺Br⁻ | Micelles, Vesicles | Drug delivery, templating for porous materials |

| Oleyl-poly(ethylene glycol) | -(OCH₂CH₂)n-OH | Micelles, Polymersomes | Biocompatible coatings, nanoreactors |

| Oleyl-thiol-glucose | -S-C₆H₁₁O₅ | Glycolipids, Liquid Crystals | Biosensors, stimuli-responsive materials |

The introduction of stimuli-responsive groups into the hydrophilic head allows for the creation of "smart" materials that can change their structure or properties in response to external triggers like pH, temperature, or light. cmu.edu

Coatings and Surface Modification Agents

The dual functionality of this compound also makes it a valuable precursor for the synthesis of coatings and surface modification agents. The long oleyl chain can impart hydrophobicity and lubricity to a surface, while the functional groups can be used to anchor the molecule to a substrate or to introduce additional properties.

One powerful technique for surface modification is the "thiol-ene" click reaction, where a thiol reacts with the alkene of the oleyl chain in the presence of a radical initiator or UV light. mdpi.comresearchgate.net This reaction is highly efficient and can be used to attach a wide variety of thiol-containing molecules to the (9Z)-1-octadec-9-ene backbone. rsc.org

Research Findings:

For instance, a thiol-containing silane (B1218182) can be reacted with this compound via the thiol-ene reaction. The resulting molecule can then be used to modify silica (B1680970) or glass surfaces, rendering them hydrophobic. The terminal bromine would also be available for further functionalization, for example, by initiating a surface-initiated ATRP (SI-ATRP) to grow polymer brushes from the surface. researchgate.netnih.govkaist.ac.kr This would create a dense layer of polymer chains covalently attached to the surface, which can be used to control wetting, adhesion, and biocompatibility. researchgate.net

| Surface Modification Strategy | Reactant with this compound | Resulting Surface Functionality | Potential Application |